molecular formula C13H20ClNO3 B134214 Viloxazine hydrochloride CAS No. 35604-67-2

Viloxazine hydrochloride

Cat. No. B134214
CAS RN: 35604-67-2
M. Wt: 273.75 g/mol
InChI Key: HJOCKFVCMLCPTP-UHFFFAOYSA-N
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Description

Viloxazine Hydrochloride Description

Viloxazine hydrochloride is an antidepressant medication with a novel chemical structure, distinct from other psychotropic drugs. It has been clinically effective in treating depression and has been evaluated for its potential in treating narcolepsy and epilepsy . The drug has been shown to have an inhibitory effect on REM sleep, cataplexy, and other auxiliary symptoms of narcolepsy . Additionally, viloxazine has been found to interact with oxcarbazepine and its metabolites in patients with epilepsy, although the clinical significance of this interaction appears to be minimal .

Synthesis Analysis

The synthesis of viloxazine hydrochloride has not been detailed in the provided papers. However, its unique structure as a 2-ethoxyphenoxymethyl tetrahydro-1,4-oxazine hydrochloride suggests a multi-step synthesis process that would likely involve the formation of the oxazine ring and subsequent attachment of the ethoxyphenyl group .

Molecular Structure Analysis

Viloxazine's molecular structure is characterized by the presence of an oxazine ring, which is a six-membered heterocycle containing one oxygen and one nitrogen atom. This structure is responsible for its distinct pharmacological profile compared to tricyclic antidepressants . The drug's activity is primarily associated with one of its optical isomers, indicating the importance of stereochemistry in its mechanism of action .

Chemical Reactions Analysis

Viloxazine hydrochloride has been shown to selectively inhibit the uptake of noradrenaline into mouse heart in vivo and into rat brain in vitro, suggesting its role in modulating neurotransmitter levels . It also appears to have less anticholinergic and sympathomimetic properties than other antidepressants like imipramine . Furthermore, viloxazine does not potentiate the effects of alcohol, which is an important consideration in its safety profile .

Physical and Chemical Properties Analysis

Pharmacokinetic studies have revealed that viloxazine hydrochloride is rapidly and almost totally absorbed after oral administration, with a half-life ranging from 2 to 5 hours . Peak plasma levels occur within 1 to 4 hours post-dose, and the drug does not accumulate with repeated dosing . The anticonvulsant plasma concentration was found to be within 0.5–1 µg/ml . In terms of toxicity, viloxazine has been reported to have a moderate toxicological profile, with no deaths occurring in the cases studied and only mild central nervous system depression observed .

Case Studies

Several clinical trials and studies have been conducted to assess the efficacy and safety of viloxazine hydrochloride. In a study on narcoleptic patients, viloxazine was well tolerated and showed an inhibitory effect on REM sleep and cataplexy . In another study, viloxazine was compared with imipramine and found to have less anticholinergic and sympathomimetic properties, as well as not potentiating the effects of alcohol . A double-blind comparative trial with amitriptyline suggested that viloxazine might act more quickly and cause fewer side effects than other antidepressants . Additionally, viloxazine has been evaluated for its anticonvulsant and proconvulsant properties in rodents and the epileptic baboon, showing significant protection against seizures at certain doses .

Scientific Research Applications

Neuropsychiatry - Attention Deficit Hyperactivity Disorder (ADHD)

Viloxazine Hydrochloride has been used in the field of neuropsychiatry, specifically for the treatment of ADHD .

Method of Application

Viloxazine was evaluated in a series of in vitro binding and functional assays. Its effect on neurotransmitter levels in the brain was evaluated using microdialysis in freely moving rats .

Results

Viloxazine demonstrated antagonistic activity at 5-HT 2B and agonistic activity at 5-HT 2C receptors, along with predicted high receptor occupancy at clinical doses. In vivo, viloxazine increased extracellular 5-HT levels in the prefrontal cortex (PFC), a brain area implicated in ADHD. Viloxazine also exhibited moderate inhibitory effects on the norepinephrine transporter (NET) in vitro and in vivo, and elicited moderate activity at noradrenergic and dopaminergic systems .

Pharmacology

Viloxazine Hydrochloride is a valuable tool in exploring new therapeutic uses, helping chart new territories in medicine .

Results

Neuroscience

Viloxazine Hydrochloride provides an edge in studying effects on different neural pathways and receptor systems, offering breakthroughs in cognitive studies .

Results

Pharmacokinetics

Viloxazine Hydrochloride has been used in pharmacokinetic studies .

Method of Application

The FDA provides guidance on the design of bioequivalence studies to support abbreviated new drug applications (ANDAs) for Viloxazine Hydrochloride . The recommended studies include fasting, fed, and fasting sprinkle-on-applesauce designs . These are single-dose, two-treatment, two-period crossover in vivo studies .

Results

Pregnancy Studies

Viloxazine Hydrochloride has been administered orally to pregnant rabbits during the period of organogenesis .

Method of Application

In the study, doses of 43, 87, and 130 mg/kg/day were administered, which are approximately 4, 7, and 11 times the maximum recommended human dose (MRHD) of 400 mg, based on mg/m2, respectively .

Results

Serotonin and Norepinephrine Modulating Properties

Viloxazine Hydrochloride has been used in the study of serotonin and norepinephrine modulating properties .

Method of Application

Viloxazine was evaluated in a series of in vitro binding and functional assays. Its effect on neurotransmitter levels in the brain was evaluated using microdialysis in freely moving rats .

Results

In vitro, viloxazine demonstrated antagonistic activity at 5-HT 2B and agonistic activity at 5-HT 2C receptors, along with predicted high receptor occupancy at clinical doses. In vivo, viloxazine increased extracellular 5-HT levels in the prefrontal cortex (PFC), a brain area implicated in ADHD. Viloxazine also exhibited moderate inhibitory effects on the norepinephrine transporter (NET) in vitro and in vivo, and elicited moderate activity at noradrenergic and dopaminergic systems .

Safety And Hazards

Viloxazine hydrochloride should be handled with care to avoid dust formation and breathing mist, gas, or vapors . It is harmful if swallowed .

Future Directions

Viloxazine hydrochloride is currently indicated for the treatment of ADHD in adults and pediatric patients 6 years and older . It has been shown to reduce functional impairment caused by hyperactivity, impulsivity, and inattention . Future research may explore other potential uses for this medication.

properties

IUPAC Name

2-[(2-ethoxyphenoxy)methyl]morpholine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO3.ClH/c1-2-15-12-5-3-4-6-13(12)17-10-11-9-14-7-8-16-11;/h3-6,11,14H,2,7-10H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJOCKFVCMLCPTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1OCC2CNCCO2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

46817-91-8 (Parent)
Record name Viloxazine hydrochloride [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035604672
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID8057722
Record name Viloxazine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8057722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Viloxazine hydrochloride

CAS RN

35604-67-2
Record name Viloxazine hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=35604-67-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Viloxazine hydrochloride [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035604672
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Viloxazine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8057722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[(2-ethoxyphenoxy)methyl]morpholine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.047.838
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name VILOXAZINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OQW30I1332
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

The title compound was prepared by hydrogenation of (±)-4-benzyl-2-[(2-ethoxyphenoxy)-methyl]morpholine over 5% Pd/C in ethanol: 1 M aqueous HCl 3:1. mp 176-179° C. Yield 96%.
Name
(±)-4-benzyl-2-[(2-ethoxyphenoxy)-methyl]morpholine
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96%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
278
Citations
PFC Bayliss, AR Dewsbury, JF Donald… - Journal of …, 1974 - journals.sagepub.com
… a double-blind between-patient study of viloxazine hydrochloride Π 50 mgjday, expressed as base) … It is concluded that viloxazine hydrochloride is an effective anti-depressant in mild to …
Number of citations: 30 journals.sagepub.com
PF Bayliss, DE Case - British Journal of Clinical Pharmacology, 1975 - Wiley Online Library
… In this study four male volunteers took three single doses of viloxazine hydrochloride (80 mg) at 4 hourly intervals and venous blood samples were taken at intervals for 25.5 h thereafter. …
Number of citations: 27 bpspubs.onlinelibrary.wiley.com
B Vandel, S Vandel, G Allers, R Volmat - Pharmacopsychiatry, 1981 - thieme-connect.com
Plasma concentrations of viloxazine were determined in twenty depressed inpatients during 4 weeks of treatment with progressively increasing dosage. Viloxazine plasma levels varied …
Number of citations: 9 www.thieme-connect.com
RD Brosnan, AM Busby… - Journal of International …, 1976 - journals.sagepub.com
… Viloxazine hydrochloride (Vivalan) became generally available to doctors in the United Kingdom in November 1974. It is presented as 50 mg tablets and the average daily dose is 200 …
Number of citations: 20 journals.sagepub.com
K Ghose, P Turner, IN Grant - British Journal of Clinical …, 1976 - ncbi.nlm.nih.gov
… of viloxazine hydrochloride under controlled conditions. … or viloxazine hydrochloride in an oral dose of 100 mg tds; two other subjects were given either viloxazine hydrochloride or …
Number of citations: 11 www.ncbi.nlm.nih.gov
T Yanagita, Y Wakasa, H Kiyohara - Pharmacology Biochemistry and …, 1980 - Elsevier
… Generic name: viloxazine hydrochloride … Viloxazine hydrochloride was dissolved in saline, and various concentrations of the drug solution were used in each experiment. …
Number of citations: 41 www.sciencedirect.com
PFC Bayliss, JW Harcup, M Mayer… - Journal of …, 1974 - journals.sagepub.com
Forty-eight mild to moderate depressives were treated by six genera practitioners with a chemically novel anti-depressant, ‘Vivalan’ (viloxazine hydrochloride, ICI 58 834). Twenty-five …
Number of citations: 13 journals.sagepub.com
C Guilleminault, J Mancuso, MA Quera Salva, B Hayes… - Sleep, 1986 - academic.oup.com
Twenty-three narcoleptic subjects participated in a single-blind drug study with placebo-viloxazine hydrochloride (100 mg/day). One woman discontinued the study because of nausea …
Number of citations: 56 academic.oup.com
P Santonastaso, I Maistrello… - Acta Psychiatrica …, 1979 - Wiley Online Library
Twenty‐eight hospitalized patients with depressive illness entered a double‐blind trial to compare viloxazine hydrochloride (VivalanrG) with imipramine. Both drugs produced a …
Number of citations: 1 onlinelibrary.wiley.com
K Nagasree, U Prashanthi… - Asian Journal of Research …, 2023 - search.proquest.com
… [...] the bilayer tablets of Viloxazine hydrochloride were used to improve patient compliance towards the effective management Attention deficit hyperactivity disorder (ADHD).[...] the …
Number of citations: 2 search.proquest.com

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